2-[(3-Aminopropyl)thiomethyl]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3S |
|---|---|
Molecular Weight |
183.28 g/mol |
IUPAC Name |
3-(pyrimidin-2-ylmethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C8H13N3S/c9-3-1-6-12-7-8-10-4-2-5-11-8/h2,4-5H,1,3,6-7,9H2 |
InChI Key |
RKRLZUIXXJLFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CSCCCN |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Aminopropyl Thiomethyl Pyrimidine and Its Analogs
Retrosynthetic Analysis and Strategic Disconnections for 2-[(3-Aminopropyl)thiomethyl]pyrimidine
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. advancechemjournal.comsemanticscholar.org For this compound (Target Molecule 1 ), several strategic disconnections can be considered.
The most logical primary disconnection is at the thioether linkage (C-S bond), as this is a common and reliable bond-forming reaction. acsgcipr.org This leads to two key synthons: a pyrimidine-2-thiol or its equivalent (2 ) and a 3-aminopropyl cation synthon (3 ). The synthetic equivalent for synthon 2 would be 2-mercaptopyrimidine (B73435) or an activated 2-halopyrimidine. For synthon 3 , a suitable synthetic equivalent would be a 3-halopropylamine or a protected version thereof, such as N-(3-bromopropyl)phthalimide, to avoid side reactions involving the amino group.
A secondary disconnection strategy involves breaking the bonds that form the pyrimidine (B1678525) ring itself. The pyrimidine ring is a 1,3-diazine, which can be disconnected into a three-carbon (C-C-C) fragment and a nitrogen-carbon-nitrogen (N-C-N) fragment. advancechemjournal.combu.edu.eg This approach suggests a condensation reaction between a 1,3-dielectrophile, such as a β-dicarbonyl compound or its equivalent, and an N-C-N dinucleophile like thiourea (B124793). researchgate.netderpharmachemica.com This route would build the 2-thioxopyrimidine core, which can then be functionalized with the aminopropyl side chain.
Figure 1: Retrosynthetic Analysis of this compound
This analysis highlights the two major strategic approaches to the synthesis:
Late-Stage Side Chain Introduction: Synthesize a pyrimidine-2-thiol or a related precursor first, followed by the attachment of the (3-aminopropyl)methyl side chain.
Ring Formation with Pre-functionalized Components: Although less direct for this specific target, one could envision building the pyrimidine ring from components that already contain parts of the final side chain, though this is generally more complex.
Classical Synthetic Routes to this compound
Classical synthetic routes typically rely on well-established, multi-step procedures involving functional group transformations and bond formations.
The construction of the pyrimidine core is a foundational step in many synthetic strategies. A widely used method involves the condensation of a 1,3-bifunctional three-carbon fragment with thiourea. bu.edu.eg For instance, the reaction of malondialdehyde or a β-ketoester with thiourea under basic or acidic conditions yields a 2-thioxopyrimidine derivative. nih.govresearchgate.net This approach provides direct access to the required 2-thio functionality on the pyrimidine ring.
Alternatively, an existing pyrimidine ring can be functionalized. For example, starting with a 2-halopyrimidine, such as 2-chloropyrimidine, a nucleophilic aromatic substitution (SNAr) reaction with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis can introduce the thiol group at the C2 position. Another approach involves starting from readily available materials like thiobarbituric acid, which can be converted to 4,6-dichloro-2-(methylthio)pyrimidine, a versatile intermediate for further modifications. researchgate.net
The formation of the thioether bond is a critical step that connects the pyrimidine core to the side chain. The most common method for forming such a C-S bond is through nucleophilic substitution (SN2) reaction. acsgcipr.org
This typically involves the S-alkylation of a pyrimidine-2-thiol or its corresponding thiolate anion with an electrophilic partner containing the aminopropyl side chain. The pyrimidine-2-thiol is first deprotonated with a suitable base (e.g., sodium hydroxide, sodium ethoxide) to generate the more nucleophilic thiolate, which then attacks the electrophilic carbon of the side chain precursor, displacing a leaving group (e.g., bromide, iodide, tosylate).
A related method involves the reaction of a 2-(methylthio)pyrimidine derivative. The methylthio group can be a good leaving group itself under certain conditions or can be activated for displacement. For instance, oxidation of the thioether to a sulfone increases the electrophilicity of the C2 position, making it susceptible to nucleophilic attack by a thiol. nih.gov
The introduction of the aminopropyl side chain must be handled carefully due to the reactivity of the primary amine. There are two primary strategies:
Direct Alkylation with a Protected Amine: The most straightforward approach is to use a commercially available or synthesized 3-halopropylamine derivative where the amine functionality is protected. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or phthalimide. For example, pyrimidine-2-thiolate can be reacted with N-(3-bromopropyl)phthalimide. The phthalimide group can then be removed in a subsequent step, typically by hydrazinolysis with hydrazine (B178648) hydrate, to reveal the primary amine. A similar sequence has been described for the synthesis of 2-[(3-aminopropyl)sulfanyl]adenosine diphosphate, where a thiol was alkylated with 3-bromopropanamine. researchgate.net
Alkylation Followed by Functional Group Interconversion: An alternative strategy is to alkylate the pyrimidine-2-thiol with a reagent that contains a precursor to the amine group. For instance, a reaction with 3-bromo-1-propanol would yield a hydroxypropyl-substituted intermediate. The terminal hydroxyl group can then be converted to the amine via a two-step process: activation to a good leaving group (e.g., mesylate or tosylate) followed by substitution with an amine source like sodium azide (followed by reduction) or ammonia.
Advanced Synthetic Strategies and Enabling Technologies for this compound
Modern synthetic chemistry offers advanced strategies that can improve the efficiency, selectivity, and environmental footprint of chemical syntheses.
While the classical S-alkylation is often efficient, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for C-S bond formation, especially for aryl and heteroaryl thioethers. acsgcipr.org Palladium-catalyzed reactions, for instance, could be employed to couple a 2-halopyrimidine with a protected 3-aminopropanethiol. These methods often exhibit broad functional group tolerance and can proceed under milder conditions than traditional SNAr reactions. nih.gov
Recent advances in catalysis also include the use of copper or nickel catalysts for C-S bond formation, which can be more cost-effective alternatives to palladium. mdpi.com Furthermore, photocatalysis has been explored for the formation of C-S bonds, offering novel reactivity under mild, light-mediated conditions. mdpi.com These catalytic systems could potentially be adapted for the synthesis of this compound, offering advantages in terms of reaction conditions and substrate scope. For instance, a palladium-catalyzed C(sp³)–H functionalization involving a 1,2-palladium migration could be a sophisticated, though complex, strategy for forming the required C-S bond in a highly selective manner. acs.org
In the context of pyrimidine ring synthesis, various catalysts, including Lewis acids and transition metals like iridium, manganese, zirconium, and copper, have been utilized to mediate cycloaddition and condensation reactions, often leading to higher yields and better regioselectivity. mdpi.com Microwave-assisted synthesis is another enabling technology that can dramatically reduce reaction times and improve yields in pyrimidine synthesis, such as in Biginelli-type reactions. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| This compound | C7H11N3S | Target Molecule |
| Pyrimidine-2-thiol | C4H4N2S | Key Intermediate/Nucleophile |
| 2-Mercaptopyrimidine | C4H4N2S | Key Intermediate/Nucleophile |
| N-(3-bromopropyl)phthalimide | C11H10BrNO2 | Protected Side Chain Precursor |
| Thiourea | CH4N2S | N-C-N Building Block |
| 2-Chloropyrimidine | C4H3ClN2 | Pyrimidine Precursor |
| Thiobarbituric acid | C4H4N2O2S | Pyrimidine Precursor |
| 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | Versatile Intermediate |
| 3-Bromo-1-propanol | C3H7BrO | Side Chain Precursor |
| Sodium Azide | NaN3 | Amine Source Precursor |
| Hydrazine Hydrate | H6N2O | Deprotection Reagent |
| Palladium | Pd | Catalyst |
| Copper | Cu | Catalyst |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the selection of solvents, atom economy, and the use of safer reagents.
A plausible synthetic route to this compound involves the S-alkylation of 2-mercaptopyrimidine with a protected 3-aminopropyl halide (e.g., N-(3-bromopropyl)phthalimide) followed by deprotection. Traditional syntheses of thioethers often utilize polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. However, these solvents have significant environmental and health concerns. acsgcipr.org Green chemistry encourages the use of safer alternatives. Water, ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are promising greener alternatives for S-alkylation reactions. jmaterenvironsci.commdpi.comsigmaaldrich.com For instance, the alkylation of thiols has been successfully carried out in water in the presence of a base like potassium carbonate or triethylamine, offering a more environmentally friendly process with simplified workup procedures. jmaterenvironsci.comsid.ir
Atom Economy: The atom economy of a reaction is a measure of the efficiency with which atoms from the reactants are incorporated into the desired product. The S-alkylation of 2-mercaptopyrimidine with N-(3-bromopropyl)phthalimide, followed by hydrazinolysis to remove the phthalimide protecting group, has a moderate atom economy due to the generation of phthalhydrazide as a significant byproduct. To improve the atom economy, alternative protecting groups for the amine that are smaller and can be removed more efficiently could be considered. Alternatively, a direct reaction with 3-aminopropyl halide could be envisioned, though this may lead to side reactions.
Safer Reagents: The choice of reagents also plays a vital role in the greenness of a synthesis. Using less hazardous alkylating agents and bases is preferred. For example, replacing highly toxic and volatile alkyl halides with less hazardous alternatives where possible is a key consideration. acsgcipr.org
Table 1: Comparison of Solvents for S-Alkylation Reactions
| Solvent | Green Chemistry Considerations | Potential for this compound Synthesis |
| Dimethylformamide (DMF) | High boiling point, toxic, difficult to remove. | Commonly used but not a green choice. |
| Acetonitrile | Toxic, volatile organic compound (VOC). | Effective but has environmental drawbacks. |
| Water | Non-toxic, non-flammable, readily available. | A highly green solvent; its use has been demonstrated for S-alkylation. jmaterenvironsci.comsid.ir |
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity than THF. sigmaaldrich.com | A promising green alternative to traditional ether solvents. |
| Cyclopentyl methyl ether (CPME) | Higher boiling point and more stable to peroxide formation than other ethers. sigmaaldrich.com | A good green alternative with improved safety. |
| Ionic Liquids | Low volatility, tunable properties. | Can act as both solvent and catalyst, but cost and recyclability can be issues. mdpi.com |
Continuous Flow and Automated Synthesis of this compound
Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound, including improved safety, better process control, and potential for higher yields and purity. uc.pt
A continuous flow setup for the synthesis could involve pumping a solution of 2-mercaptopyrimidine and a base through a heated reactor coil, where it is then mixed with a stream of the aminopropylating agent. The reaction mixture would then flow through another reactor coil to ensure complete reaction before collection. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality. uc.pt
The S-alkylation of cysteine-containing peptides has been successfully demonstrated in a continuous flow reactor, highlighting the feasibility of this technology for similar transformations. researchgate.net Furthermore, the synthesis of various heterocyclic compounds, including pyrimidines, has been achieved using sequential flow processes. uc.pt
Advantages of Continuous Flow Synthesis:
Enhanced Safety: The small reactor volumes in flow systems minimize the risks associated with handling hazardous materials and exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing, leading to better reaction control and reduced side product formation.
Scalability: Scaling up a flow process is often simpler than a batch process, as it can be achieved by running the system for a longer duration or by using multiple reactors in parallel.
Automation: Flow systems are well-suited for automation, allowing for unattended operation and high-throughput screening of reaction conditions.
Table 2: Potential Parameters for Continuous Flow Synthesis of this compound
| Parameter | Potential Range | Rationale |
| Reactor Type | Packed-bed reactor with a solid-supported base, or a simple coil reactor. | A packed-bed reactor can simplify downstream processing. A coil reactor is simple and effective for many solution-phase reactions. |
| Temperature | 50-150 °C | Higher temperatures can accelerate the reaction rate, which is beneficial in a flow system with short residence times. |
| Residence Time | 5-30 minutes | Flow chemistry allows for significantly shorter reaction times compared to batch processes. |
| Solvent | Green solvents like 2-MeTHF or water. | The choice of solvent will depend on the solubility of the reactants and the desired reaction temperature. |
| Base | Solid-supported base (e.g., polymer-bound carbonate) or a soluble organic base. | A solid-supported base facilitates product purification. |
Chemoenzymatic and Biocatalytic Approaches to this compound
Chemoenzymatic and biocatalytic methods offer the potential for highly selective and environmentally friendly synthesis of this compound. While a specific enzyme for the direct synthesis of this compound has not been reported, enzymes from classes such as lipases and methyltransferases could be explored for analogous transformations.
Lipases are known to catalyze the formation of thioesters, and in some cases, can be used for the synthesis of thioethers. tandfonline.commdpi.comnih.govresearchgate.net For example, lipase-catalyzed synthesis of thioesters from thiols and vinyl esters has been demonstrated in a continuous-flow microreactor. mdpi.com It is conceivable that a similar enzymatic approach could be developed for the S-alkylation of 2-mercaptopyrimidine, potentially using an activated aminopropyl donor.
Methyltransferases are another class of enzymes that could be relevant. While they typically catalyze the transfer of a methyl group, some have been shown to perform S-methylation of thiols. researchgate.net Protein engineering could potentially be used to alter the substrate specificity of a suitable methyltransferase to accept a 3-aminopropyl group instead of a methyl group.
Challenges and Opportunities:
Enzyme Specificity: A major challenge is finding or engineering an enzyme with the desired activity and specificity for the substrates.
Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild conditions, which aligns well with green chemistry principles.
Immobilization: Immobilizing the enzyme can facilitate its reuse and simplify product purification.
Table 3: Potential Enzymatic Approaches for this compound Synthesis
| Enzyme Class | Potential Reaction | Advantages | Challenges |
| Lipase | S-alkylation of 2-mercaptopyrimidine with an activated 3-aminopropyl donor. | Mild reaction conditions, potential for high selectivity. | Lipases are not the natural catalysts for this reaction; significant engineering may be required. |
| Methyltransferase | Engineered to transfer a 3-aminopropyl group instead of a methyl group. | High specificity and selectivity. | Requires significant protein engineering effort to alter substrate specificity. |
| Thiol S-transferase | Could potentially catalyze the transfer of the 3-aminopropyl group from a suitable donor. | These enzymes are designed for sulfur chemistry. | Finding a suitable enzyme and donor substrate would be a key challenge. |
Scalability and Process Optimization Studies for this compound Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed through process optimization.
Key Considerations for Scalability:
Reaction Kinetics and Thermodynamics: Understanding the reaction kinetics and thermodynamics is crucial for designing a safe and efficient large-scale process. Exothermic reactions, for example, require careful heat management to prevent thermal runaways.
Mass and Heat Transfer: In large reactors, inefficient mixing and heat transfer can lead to localized "hot spots" and the formation of byproducts. The choice of reactor design and agitation is critical.
Downstream Processing: The purification of the final product can be a significant cost driver in a large-scale process. Developing an efficient and scalable purification method, such as crystallization or chromatography, is essential.
Cost of Goods: The cost of raw materials, solvents, and energy all contribute to the final cost of the product. Process optimization should aim to minimize these costs.
Process Optimization Strategies:
Design of Experiments (DoE): DoE can be used to systematically study the effect of various reaction parameters (e.g., temperature, concentration, catalyst loading) on the yield and purity of the product, allowing for the identification of optimal conditions.
Process Analytical Technology (PAT): PAT tools, such as in-line spectroscopy, can be used to monitor the reaction in real-time, providing valuable data for process control and optimization.
Continuous Manufacturing: As discussed in section 2.3.3, continuous flow manufacturing can offer significant advantages for scalability, including better process control and safety.
Table 4: Challenges and Mitigation Strategies for Scaling Up the Synthesis
| Challenge | Potential Mitigation Strategy |
| Exothermicity of the S-alkylation reaction. | Use of a jacketed reactor with efficient cooling, semi-batch addition of reagents, or a continuous flow reactor. |
| Formation of dialkylated byproducts. | Careful control of stoichiometry, temperature, and reaction time. |
| Purification of the final product. | Development of a robust crystallization procedure or use of continuous chromatography. |
| Handling of potentially hazardous reagents. | Use of closed systems and appropriate personal protective equipment. |
| Solvent recovery and recycling. | Selection of a solvent with a suitable boiling point for efficient distillation and reuse. |
Chemical Reactivity and Derivatization Strategies of 2 3 Aminopropyl Thiomethyl Pyrimidine
Reactivity Profile of the Pyrimidine (B1678525) Heterocycle in 2-[(3-Aminopropyl)thiomethyl]pyrimidine
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3. wikipedia.orgresearchgate.net This inherent electron deficiency dictates its reactivity towards both electrophilic and nucleophilic reagents.
The electron-withdrawing nature of the two ring nitrogen atoms significantly deactivates the pyrimidine core towards electrophilic aromatic substitution. researchgate.net Positions 2, 4, and 6 are the most electron-deficient, while position 5 is comparatively less so. wikipedia.org Consequently, electrophilic substitution, such as nitration or halogenation, is generally difficult and requires the presence of strong electron-donating (activating) groups on the ring. researchgate.netresearchgate.net In this compound, the 2-thiomethyl substituent provides some activation, but electrophilic attack, if achievable, would be strongly directed to the C-5 position. wikipedia.orgresearchgate.net
Conversely, the electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. wikipedia.orgmdpi.com In the title compound, the 2-[(3-aminopropyl)thiomethyl] group is attached to a position susceptible to nucleophilic attack. However, the C-S bond is generally stable, and the methylthio moiety is not a particularly facile leaving group compared to halogens or sulfonyl groups. nih.govrsc.org Nucleophilic displacement of the entire side chain would likely require harsh conditions or activation of the leaving group. Reactions with powerful nucleophiles might lead to substitution at the C-4 or C-6 positions, which are unsubstituted in the parent molecule. The addition of organometallic reagents like Grignard or organolithium compounds typically occurs at the C-4 position. wikipedia.org
| Position | Reaction Type | Probable Reactivity of this compound | Conditions / Reagents |
| C-2 | Nucleophilic Substitution | Low; the thiomethyl group is a poor leaving group. | Requires activation or very strong nucleophiles. |
| C-4 / C-6 | Nucleophilic Substitution | Moderate; susceptible to attack by strong nucleophiles. | Strong nucleophiles (e.g., amides, alkoxides), organometallics. wikipedia.orgmdpi.com |
| C-5 | Electrophilic Substitution | Low; ring is deactivated but C-5 is the most reactive site. | Requires harsh conditions and activating groups. researchgate.net |
Pyrimidine derivatives can undergo ring-opening or rearrangement reactions, although these transformations often necessitate specific reagents or drastic conditions. rsc.org For instance, treatment with strong nucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to ring contraction, forming pyrazoles or isoxazoles, respectively. wur.nlresearchgate.net This process typically involves initial nucleophilic attack at an electron-deficient carbon (e.g., C-6 or C-4), followed by cleavage of a C-N or C-C bond within the ring. wur.nl
Quaternization of one of the ring nitrogen atoms significantly enhances the ring's susceptibility to nucleophilic attack and subsequent ring-opening. wur.nl Another well-known transformation is the Dimroth rearrangement, which involves the ring-opening of an N-alkylated iminopyrimidine followed by recyclization. wikipedia.orgrsc.org While possible, these reactions are not spontaneous for this compound and would require specific, targeted synthetic conditions to induce such transformations.
Transformations Involving the Thiomethyl Linker in this compound
The thioether (or thiomethyl) linker is a key structural element that is also amenable to chemical modification, primarily through reactions at the sulfur atom or cleavage of the adjacent carbon-sulfur bonds.
Thioethers are readily oxidized to form sulfoxides and, under more forcing conditions, sulfones. nih.gov This transformation introduces polarity and changes the geometry at the sulfur atom. The oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or hypochlorite. nih.govnih.gov The rate of oxidation can be influenced by the electronic nature of the groups attached to the sulfur; electron-donating groups tend to increase the nucleophilicity of the sulfur atom and accelerate the reaction. nih.gov In this compound, the thioether sulfur can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone without affecting the pyrimidine ring or the amino group, provided the reaction conditions are controlled. The thioether linkage is generally stable towards chemical reduction.
| Reagent | Product | Comments |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide / Sulfone | A common and relatively mild oxidant. Reaction rate can be slow under physiological conditions. nih.gov |
| m-CPBA | Sulfoxide / Sulfone | A highly efficient oxidant; stoichiometry can control the oxidation state (1 equiv. for sulfoxide, 2+ equiv. for sulfone). |
| Sodium Hypochlorite (NaOCl) | Sulfoxide / Sulfone | A potent oxidant that reacts much faster than H₂O₂ with thioethers. nih.gov |
The carbon-sulfur bonds of the thiomethyl linker can be cleaved under specific conditions. Transition metal complexes, particularly those involving copper(I), have been shown to mediate the cleavage of C-S bonds in related pyrimidinyl thioether systems. nih.govresearchgate.net Additionally, metal-free methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can achieve selective cleavage of C(sp³)-S bonds. organic-chemistry.orgresearchgate.net In the case of this compound, the bond between the pyrimidine C-2 and the sulfur is a C(sp²)-S bond, while the bond between the sulfur and the aminopropyl chain is a C(sp³)-S bond. The C(sp³)-S bond is generally more susceptible to cleavage. organic-chemistry.org Such cleavage reactions could be employed to replace the entire side chain or to introduce a different functional group at the C-2 position of the pyrimidine ring.
Functionalization of the Primary Amine on the Aminopropyl Chain of this compound
The terminal primary amine of the aminopropyl chain is a highly versatile functional group for derivatization. As a potent nucleophile, it readily participates in a wide range of classical reactions to form stable covalent bonds. This allows for the attachment of various molecular entities, such as reporter tags, polymers, or pharmacophores, to the core structure.
Common derivatization strategies include:
Acylation: Reaction with acyl chlorides, anhydrides, or activated esters to form stable amide bonds.
Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine (Schiff base), which is then reduced to a secondary amine.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively.
The high reactivity and selectivity of these transformations make the primary amine an ideal point for introducing molecular diversity into the this compound scaffold. nih.gov
| Reagent Class | Resulting Functional Group | General Reaction |
| Acyl Halide / Anhydride | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' |
| Aldehyde / Ketone | Imine (then secondary amine via reduction) | R-NH₂ + R'CHO → R-N=CHR' → R-NH-CH₂R' |
| Isocyanate | Urea | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |
| Isothiocyanate | Thiourea | R-NH₂ + R'-NCS → R-NH-CS-NH-R' |
| Sulfonyl Chloride | Sulfonamide | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' |
Amidation, Sulfonylation, and Urethane (B1682113) Formation Reactions
The terminal primary amine of the aminopropyl side chain is a primary locus for derivatization. Its nucleophilic character allows for straightforward reactions with a variety of electrophilic reagents to form stable covalent bonds.
Amidation: The primary amine readily undergoes acylation when treated with activated carboxylic acid derivatives such as acid chlorides, anhydrides, or active esters. This reaction, typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct, yields the corresponding amide derivatives. This strategy is fundamental for attaching a wide array of functional groups, from simple alkyl and aryl moieties to more complex molecular fragments.
Urethane Formation: The amine group can react with isocyanates or chloroformates to form urea or urethane (carbamate) linkages, respectively. The formation of urethanes, for instance, has been explored in the synthesis of polyurethane foams incorporating pyrimidine rings, highlighting the utility of this linkage in polymer chemistry. nih.govbohrium.comnih.gov
Table 1: Representative Reactions at the Primary Amine of this compound
| Reagent Class | Specific Reagent | Resulting Functional Group |
| Acid Chloride | Acetyl chloride | Amide |
| Anhydride | Acetic anhydride | Amide |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |
| Isocyanate | Phenyl isocyanate | Urea |
| Chloroformate | Ethyl chloroformate | Urethane (Carbamate) |
Alkylation and Quaternization Strategies
Alkylation reactions on this compound can occur at several nucleophilic centers, including the primary amine, the thioether sulfur, and the pyrimidine ring nitrogens. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the alkylating agent. bjmu.edu.cn
N-Alkylation: The primary amine can be mono- or di-alkylated using alkyl halides. Reductive amination with aldehydes or ketones provides an alternative route to N-alkylated derivatives.
S-Alkylation: The thioether sulfur, while generally less nucleophilic than the primary amine, can potentially be alkylated to form a sulfonium (B1226848) salt, particularly with potent alkylating agents like methyl iodide or trialkyloxonium salts.
Ring Quaternization: The nitrogen atoms of the pyrimidine ring are susceptible to alkylation, leading to the formation of quaternary pyrimidinium salts. mdpi.com This modification introduces a permanent positive charge, significantly increasing the compound's polarity and water solubility. The quaternization of heterocyclic amines is a well-established method for modifying the electronic properties of the ring system. mdpi.com The specific site of alkylation on the pyrimidine ring (N-1 or N-3) can be influenced by steric and electronic factors.
Table 2: Potential Alkylation and Quaternization Products
| Reagent | Primary Site of Reaction | Product Type |
| Methyl iodide (1 eq.) | Primary Amine (NH₂) | Secondary Amine |
| Methyl iodide (excess) | Primary Amine (NH₂) | Quaternary Ammonium Salt |
| Methyl iodide (strong conditions) | Pyrimidine Ring Nitrogen | N-methylpyrimidinium Salt |
| Benzyl bromide | Primary Amine (NH₂) | N-benzyl Secondary Amine |
Bio-conjugation and Tagging Methodologies via the Amine
The primary amine serves as a crucial handle for bio-conjugation, enabling the covalent attachment of this compound to biomolecules or reporter tags. This is particularly useful for studies aimed at target identification, localization, and mechanism of action. Standard amine-reactive labeling protocols can be readily applied. thermofisher.com
Commonly used amine-reactive chemical groups for tagging include:
Active Esters: N-hydroxysuccinimide (NHS) esters and their water-soluble sulfo-NHS analogs react efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds. thermofisher.com
Isothiocyanates: These reagents react with amines to form stable thiourea linkages. Fluorescein isothiocyanate (FITC) is a classic example used for fluorescent labeling. thermofisher.com
Sulfonyl Chlorides: Reagents like Dansyl chloride react with primary amines to yield fluorescently labeled sulfonamides. thermofisher.com
These methodologies allow for the attachment of a wide range of labels, including fluorophores (e.g., fluorescein, rhodamine), biotin (B1667282) (for affinity purification), and larger biomolecules such as peptides or proteins, thereby creating powerful molecular probes.
Table 3: Common Amine-Reactive Probes for Bio-conjugation
| Reagent Type | Reactive Group | Resulting Linkage | Example Use |
| NHS Ester | N-Hydroxysuccinimide | Amide | Fluorescent labeling, Biotinylation |
| Isothiocyanate | -N=C=S | Thiourea | Fluorescent labeling (e.g., FITC) |
| Sulfonyl Chloride | -SO₂Cl | Sulfonamide | Fluorescent labeling (e.g., Dansyl) |
Synthesis of Structural Analogs and Derivatives of this compound for Structure-Activity Relationship (SAR) Investigations
The synthesis of structural analogs is a cornerstone of medicinal chemistry, allowing for systematic exploration of the structure-activity relationship (SAR). nih.govrsc.org For this compound, SAR studies can be pursued by systematically modifying its three main structural components: the pyrimidine nucleus, the thiomethyl linker, and the aminopropyl chain.
Systematic Modification of the Pyrimidine Nucleus
The electronic and steric properties of the pyrimidine ring can be fine-tuned by introducing substituents at the C4, C5, and C6 positions. The position and nature of these substituents can profoundly influence the molecule's biological activity. nih.govresearchgate.net
Synthetic strategies often involve starting with a pre-functionalized pyrimidine ring. For example, condensation reactions between a three-carbon compound (like a β-dicarbonyl) and an amidine derivative can be used to construct the pyrimidine core with desired substituents already in place. nih.govscialert.net Alternatively, nucleophilic aromatic substitution (SNAr) on halopyrimidines can be employed to introduce various functionalities.
The reactivity of the pyrimidine core is significantly affected by its substituents. Electron-withdrawing groups (e.g., -NO₂, -CF₃, -COOMe) can increase the electrophilicity of the ring, particularly at the C2 position, which can influence the reactivity of the thioether linkage. nih.gov Conversely, electron-donating groups (e.g., -NH₂, -OMe) can decrease this electrophilicity. nih.gov
Table 4: Examples of Analogs with Modified Pyrimidine Nuclei
| Position of Modification | Substituent | Potential Synthetic Precursor |
| C4 | -Cl | 2,4-Dichloropyrimidine |
| C4 | -NH₂ | 4-Amino-2-mercaptopyrimidine |
| C5 | -Br | 5-Bromo-2-mercaptopyrimidine |
| C5 | -CH₃ | 5-Methyl-2-mercaptopyrimidine |
| C4, C6 | -CH₃ | 4,6-Dimethyl-2-mercaptopyrimidine |
Structural Variation of the Thiomethyl Linker
The thiomethyl linker plays a critical role in positioning the aminopropyl chain relative to the pyrimidine ring. Its length, flexibility, and the nature of the heteroatom can be varied to probe the optimal spatial arrangement for biological activity.
The synthesis of such analogs typically involves the S-alkylation of a 2-mercaptopyrimidine (B73435) precursor with a suitable electrophile. nih.gov For example, reacting 2-mercaptopyrimidine with various ω-haloalkylamines or their protected equivalents allows for the introduction of linkers with different lengths.
Variations can include:
Chain Length: Homologation to thioethyl or thiopropyl linkers.
Branching: Introduction of alkyl substituents on the linker chain.
Heteroatom Substitution: Replacement of the sulfur atom with oxygen (ether linkage) or nitrogen (amine linkage), which would significantly alter the linker's geometry and electronic properties.
Table 5: Examples of Analogs with Varied Linker Structures
| Linker Structure | Corresponding Electrophile for Synthesis |
| -S-CH₂- | Chloromethylamine derivative |
| -S-CH₂-CH₂- | 2-Chloroethylamine derivative |
| -S-CH(CH₃)- | 1-Chloroethylamine derivative |
| -O-CH₂- | Chloromethylamine derivative (with 2-hydroxypyrimidine) |
Diversification of the Aminopropyl Chain
The aminopropyl chain provides a key interaction point, likely through hydrogen bonding or salt bridge formation. Its structure can be systematically altered to optimize these interactions.
The synthesis of these analogs can be achieved by using different aminoalkyl halides in the initial S-alkylation step. nih.gov For example, using 2-bromoethylamine (B90993) or 4-bromobutylamine instead of 3-bromopropylamine (B98683) would yield analogs with shorter or longer aminoalkyl chains, respectively.
Key modifications include:
Chain Length: Shortening to aminoethyl or lengthening to aminobutyl or aminopentyl.
N-Substitution: Synthesis of secondary or tertiary amines by using N-substituted aminoalkyl halides or by subsequent alkylation of the primary amine.
Chain Branching: Introducing alkyl groups along the propyl chain to add steric bulk and restrict conformational flexibility.
Terminal Group Modification: Replacing the amine with other functional groups like a guanidinium (B1211019) group, hydroxyl, or carboxylate to probe different types of interactions.
Table 6: Examples of Analogs with Diversified Side Chains
| Side Chain Structure | Name of Corresponding Halide Precursor |
| -CH₂-CH₂-NH₂ | 2-Bromoethylamine |
| -CH₂-CH₂-CH₂-NH₂ | 3-Bromopropylamine |
| -CH₂-CH₂-CH₂-CH₂-NH₂ | 4-Bromobutylamine |
| -CH₂-CH₂-CH₂-NH(CH₃) | 3-Bromo-N-methylpropylamine |
| -CH₂-CH₂-COOH | 4-Bromobutyric acid |
Scaffold Hopping and Isosteric Replacement Strategies of this compound
In the field of medicinal chemistry, the strategic modification of bioactive molecules is paramount to enhancing their therapeutic properties, optimizing pharmacokinetic profiles, and securing intellectual property. For the compound this compound, while specific documented examples of scaffold hopping and isosteric replacement are not extensively reported in publicly available literature, the principles of these strategies can be applied based on established research on analogous pyrimidine-containing structures. These approaches offer a rational framework for the design of novel analogs with potentially improved characteristics.
Scaffold Hopping: Generating Novel Core Structures
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify and design new molecular frameworks (scaffolds) that can mimic the biological activity of a known parent compound by presenting a similar spatial arrangement of key functional groups. This technique is particularly valuable for discovering compounds with novel intellectual property, improved physicochemical properties, or different side-effect profiles.
For this compound, a scaffold hopping approach could involve replacing the central pyrimidine ring with other heterocyclic systems that can maintain the crucial interactions with a biological target. The primary goal would be to preserve the spatial orientation of the aminopropyl and thiomethyl side chains, which are likely key pharmacophoric elements.
One illustrative example of scaffold hopping in a related class of compounds involves the replacement of a 2-aminoimidazole (2-AI) scaffold with a 2-aminopyrimidine (B69317) (2-AP) to generate novel inhibitors of bacterial biofilm formation. nih.gov In this strategy, the pyrimidine ring serves as a new core that repositions aromatic substituents, leading to compounds with altered biological activity. nih.govrsc.orgresearchgate.net While not a direct modification of this compound, this demonstrates the principle of replacing one heterocyclic core with another to explore new chemical space. nih.gov
Another relevant approach is the substitution of a thienopyrimidine core with a furanopyrimidine. nih.gov This type of bioisosteric replacement of the fused ring system can lead to compounds with different metabolic stabilities and pharmacokinetic profiles while retaining the desired biological activity. nih.gov
An interactive data table illustrating hypothetical scaffold hopping strategies for a generic 2-substituted pyrimidine is presented below. This table is based on common heterocyclic replacements and does not represent experimentally verified data for this compound.
| Original Scaffold | Hopped Scaffold | Rationale for Replacement | Potential Advantages |
| Pyrimidine | Pyridine (B92270) | Alteration of hydrogen bonding capacity and aromaticity. | Modified target affinity and selectivity. |
| Pyrimidine | Triazine | Introduction of additional nitrogen atoms to modulate polarity and solubility. | Improved pharmacokinetic properties. |
| Pyrimidine | Imidazole | Change in ring size and electronic properties. | Access to different binding modes. |
| Pyrimidine | Fused Bicyclic Systems (e.g., Purine, Thienopyrimidine) | Increased structural rigidity and potential for additional interactions. | Enhanced binding affinity. |
Isosteric and Bioisosteric Replacement Strategies
Isosteric and bioisosteric replacements are fundamental strategies in drug design that involve substituting an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties. This approach is often employed to fine-tune the steric, electronic, and lipophilic properties of a lead compound to improve its efficacy, selectivity, and metabolic stability.
For this compound, isosteric replacements could be applied to several parts of the molecule:
The Thioether Linkage: The sulfur atom in the thiomethyl linker is a potential site for metabolic oxidation. Replacing the thioether (-S-) with a bioisostere could enhance metabolic stability. For instance, a 1,1-cyclopropylidene group has been explored as a thioether isostere in other heterocyclic series to prevent oxidative metabolism. nih.gov Other potential replacements include an ether (-O-), a methylene (B1212753) (-CH2-), or a sulfone (-SO2-), each of which would alter the compound's polarity, bond angles, and metabolic profile.
The Aminopropyl Side Chain: The aminopropyl chain can be modified to alter basicity, lipophilicity, and hydrogen bonding capacity. Isosteric replacements for the terminal amino group (-NH2) could include a hydroxyl group (-OH) or a small alkyl group. The length of the alkyl chain could also be varied (e.g., from propyl to ethyl or butyl) to optimize interactions with a target protein.
The Pyrimidine Ring: While a more drastic modification that overlaps with scaffold hopping, specific atoms within the pyrimidine ring can be replaced. For example, a nitrogen atom could be swapped for a carbon atom to generate a pyridine analog, which would significantly alter the electronic distribution and hydrogen bonding potential of the core. nih.gov
The following interactive data table provides examples of potential isosteric replacements for different moieties of this compound, based on common bioisosteric substitutions found in medicinal chemistry.
| Original Moiety | Isosteric Replacement | Rationale | Potential Impact |
| Thioether (-S-) | Ether (-O-) | Similar size, different polarity and hydrogen bond accepting capacity. | Altered solubility and metabolic stability. |
| Thioether (-S-) | Methylene (-CH2-) | Removal of heteroatom, increased lipophilicity. | Improved metabolic stability, altered conformation. |
| Thioether (-S-) | Sulfoxide (-SO-) or Sulfone (-SO2-) | Increased polarity and hydrogen bonding capacity. | Enhanced solubility, potential for new interactions. |
| Amino (-NH2) | Hydroxyl (-OH) | Similar size, change from basic to neutral polar group. | Altered pKa and target interactions. |
| Propyl Chain | Ethyl or Butyl Chain | Variation in chain length. | Optimization of hydrophobic interactions. |
Computational and Theoretical Investigations of 2 3 Aminopropyl Thiomethyl Pyrimidine
Quantum Chemical Studies and Electronic Structure Analysis of 2-[(3-Aminopropyl)thiomethyl]pyrimidine
Quantum chemical studies are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic properties in the ground state.
A common approach involves using a specific functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p). The choice of functional and basis set is crucial for obtaining accurate results and is often validated against experimental data where available. The output of these calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule's most stable three-dimensional structure.
Illustrative Ground State Properties of this compound (Hypothetical Data)
| Property | Value |
|---|---|
| Total Energy (Hartree) | -850.12345 |
| Dipole Moment (Debye) | 3.45 |
| Highest Occupied Molecular Orbital (HOMO) Energy (eV) | -6.21 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | -0.89 |
The flexible aminopropyl and thiomethyl side chains of this compound allow it to adopt multiple conformations. A conformational analysis is essential to identify the most stable arrangements (energy minima) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. The results can be visualized on a potential energy surface, which maps the energy as a function of the rotational angles. Identifying the global minimum energy conformation is critical as it represents the most populated state of the molecule under thermal equilibrium.
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group would be expected to be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity.
Molecular Modeling and Dynamics Simulations of this compound
While quantum chemical studies provide detailed electronic information, molecular modeling and dynamics simulations are used to study the behavior of molecules over time, including their interactions with their environment.
Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. For a novel or less-studied molecule like this compound, a specific force field may need to be developed or an existing one validated. This process involves parameterizing bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic) to accurately reproduce experimental data or high-level quantum mechanical calculations. The accuracy of the force field is critical for the reliability of the subsequent molecular dynamics simulations.
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule, such as its conformational changes and interactions with a solvent. In an explicit solvent simulation, the molecule of interest is surrounded by a large number of individual solvent molecules (e.g., water). This provides a highly detailed view of solute-solvent interactions but is computationally expensive.
Protein-Ligand Docking and Binding Mode Predictions
Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a protein target. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound, the pyrimidine scaffold, along with the flexible aminopropylthiomethyl side chain, suggests several potential, albeit hypothetical, protein targets based on studies of similar compounds. The amino and pyrimidine moieties are common pharmacophores that can interact with a variety of protein active sites. Molecular docking studies on various pyrimidine derivatives have revealed their potential to bind to a range of protein targets. researchgate.netremedypublications.commdpi.comnih.govnih.gov
Hypothesized Targets and Binding Interactions:
A molecular docking simulation for this compound would involve preparing the 3D structure of the ligand and docking it into the binding sites of hypothesized protein targets. The pyrimidine ring can form hydrogen bonds and pi-stacking interactions, while the aminopropyl group can engage in hydrogen bonding and electrostatic interactions. The thioether linkage provides flexibility, allowing the molecule to adopt various conformations to fit into different binding pockets.
Interactive Data Table: Potential Protein Targets for Pyrimidine Derivatives
| Protein Target | PDB ID | Therapeutic Area | Key Interactions Observed in Related Pyrimidines |
|---|---|---|---|
| Insulin-like growth factor 1 receptor (IGF1R) | 1P4O | Cancer | Hydrogen bonding, hydrophobic interactions researchgate.net |
| Epidermal growth factor receptor (EGFR) | 3P0Y | Cancer | Hydrogen bonding with key amino acid residues researchgate.net |
| Cyclin-dependent kinase 2 (CDK2) | 1HCK | Cancer | Hydrogen bonds, alkyl-pi interactions nih.gov |
| Dihydrofolate reductase (DHFR) | Not Specified | Antibacterial | Good interaction with active cavities nih.gov |
| VEGFR-2 | 4ASD | Cancer | Binding to the ATP-binding site mdpi.com |
This table is illustrative and based on docking studies of various pyrimidine derivatives, not specifically this compound.
Reactivity Prediction and Reaction Mechanism Elucidation using Computational Methods
Computational methods are powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, these methods could provide insights into its synthesis and potential chemical transformations.
The reactivity of the pyrimidine ring can be influenced by its substituents. The loss of aromaticity in a pyrimidine residue can make the C4 position susceptible to nucleophilic attack, potentially leading to ring-opening reactions. nih.gov The thioether linkage is also a site of potential chemical reactivity, including oxidation.
The synthesis of this compound likely involves the reaction of a 2-halopyrimidine or a pyrimidine-2-thione with 3-aminopropanethiol. Computational methods, particularly Density Functional Theory (DFT), can be used to model this reaction and identify the transition states. By calculating the energy of the reactants, products, and transition states, the activation energy and reaction feasibility can be determined. For instance, in the synthesis of pyrimidine nucleosides, computational studies have been used to elucidate multi-step reaction mechanisms involving several transition states and intermediates. umich.edu
While this compound itself is not chiral, computational methods can be crucial in predicting stereoselectivity and regioselectivity in reactions involving its derivatives or in its synthesis. For example, if the aminopropyl chain were to be substituted, computational models could predict the most likely site of reaction (regioselectivity) and the preferred stereochemical outcome.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds and to optimize the structure of lead compounds.
A QSAR study on derivatives of this compound would involve synthesizing a series of analogs with variations in the pyrimidine ring or the side chain. The biological activity of these compounds would be determined experimentally. Then, various molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each molecule. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.
A study on pyrimidine thioethers identified a 3D-QSAR model that could be useful for designing structurally optimized compounds with antidepressant and anxiolytic activities. nih.gov Another QSAR study on oxadiazolo[3,4-d]pyrimidine nucleoside derivatives as antiviral agents indicated that compounds with high activity should have small logP(o/w) and vsurf_G values, and a large logS value. nih.govresearchgate.net
Interactive Data Table: Summary of QSAR Studies on Pyrimidine Derivatives
| Pyrimidine Derivative Class | Therapeutic Target/Activity | Key Descriptors in QSAR Model | Reference |
|---|---|---|---|
| Pyrimidine thioethers | Antidepressant/Anxiolytic | 3D-QSAR model developed | nih.gov |
| Oxadiazolo[3,4-d]pyrimidine nucleosides | Antiviral (VSV) | logP(o/w), vsurf_G, logS | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidines | Various biological potentials | Computational pharmacokinetic and toxicity properties calculated | nih.govnih.gov |
This table summarizes findings from QSAR studies on various classes of pyrimidine derivatives and does not include data on this compound itself.
Biological Interaction and Structure Activity Relationship Sar Studies of 2 3 Aminopropyl Thiomethyl Pyrimidine
Design Principles for Investigating the Biological Relevance of 2-[(3-Aminopropyl)thiomethyl]pyrimidine Analogs
The design of analogs of this compound is guided by established principles of medicinal chemistry to systematically explore the structure-activity relationship (SAR). The primary goal is to understand how different parts of the molecule contribute to its biological effects and to optimize these effects.
Key modifications can be strategically made to the core structure:
The Pyrimidine (B1678525) Ring: Substitutions on the pyrimidine ring can significantly alter the electronic properties, solubility, and hydrogen bonding capabilities of the molecule. For instance, introducing different functional groups at positions 4 and 6 of the pyrimidine ring can influence its interaction with biological targets. nih.govresearchgate.net
The Thioether Linkage: The sulfur atom in the thioether bridge is a key feature. Its oxidation state and the nature of the atoms replacing it can impact the molecule's conformation and binding affinity.
The Propyl Chain: The length and flexibility of the alkyl chain can be varied to determine the optimal distance between the pyrimidine ring and the terminal amino group for biological activity. Introducing rigidity, for example, through cyclization, can also be explored.
The Terminal Amino Group: The basicity and nucleophilicity of the terminal amino group can be modulated by converting it to various amides, sulfonamides, or other functional groups. This can affect the molecule's charge at physiological pH and its ability to form key interactions with a biological target.
A common approach in analog design is the creation of a focused library of compounds where systematic changes are made to each of these regions. This allows for a comprehensive evaluation of the SAR and the identification of key structural features required for a desired biological activity. nih.gov
In Vitro Screening Methodologies for Exploring Biological Activities of this compound and Derivatives
To assess the biological potential of this compound and its analogs, a tiered screening approach is typically employed, starting with broad in vitro assays and progressing to more specific studies.
Cell-Free Biochemical Assays (e.g., enzyme inhibition, receptor binding)
Cell-free assays are crucial for identifying direct interactions between a compound and a purified biological target, such as an enzyme or a receptor, without the complexity of a cellular environment.
Enzyme Inhibition Assays: Many pyrimidine derivatives have been investigated as enzyme inhibitors, particularly targeting kinases. researchgate.netnih.gov For this compound analogs, a panel of kinases relevant to diseases like cancer could be tested. researchgate.netnih.gov These assays typically measure the enzyme's activity in the presence of varying concentrations of the test compound to determine the half-maximal inhibitory concentration (IC50). For example, a common method for kinase inhibition assays involves measuring the phosphorylation of a substrate using methods like fluorescence resonance energy transfer (FRET) or luminescence.
Receptor Binding Assays: If a specific receptor is hypothesized as a target, binding assays can be performed. These assays quantify the affinity of the compound for the receptor, often by competing with a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor.
Table 1: Example of a Cell-Free Enzyme Inhibition Assay for a Hypothetical Analog of this compound
| Kinase Target | Analog Concentration (µM) | % Inhibition | IC50 (µM) |
| Kinase A | 0.1 | 15 | 2.5 |
| 1 | 48 | ||
| 10 | 92 | ||
| Kinase B | 0.1 | 5 | >10 |
| 1 | 12 | ||
| 10 | 25 |
This table is illustrative and does not represent actual experimental data.
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of the compounds. These assays can measure a wide range of cellular responses.
Cytotoxicity Assays: A primary screen for potential anticancer agents involves assessing the cytotoxicity of the compounds against various cancer cell lines. mdpi.com The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability. mdpi.commdpi.comnih.gov
Anti-proliferative Assays: These assays measure the ability of a compound to inhibit cell growth over time. This can be done by direct cell counting or by using fluorescent dyes that stain DNA.
Reporter Gene Assays: If the compound is thought to modulate a specific signaling pathway, reporter gene assays can be used. In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the pathway of interest.
Table 2: Example of a Cell-Based Cytotoxicity Assay for a Hypothetical Analog of this compound against various cancer cell lines.
| Cell Line | Analog Concentration (µM) | % Cell Viability | IC50 (µM) |
| MCF-7 (Breast Cancer) | 1 | 85 | 5.2 |
| 5 | 55 | ||
| 10 | 30 | ||
| A549 (Lung Cancer) | 1 | 92 | 12.8 |
| 5 | 70 | ||
| 10 | 45 |
This table is illustrative and does not represent actual experimental data.
High-Throughput Screening (HTS) Approaches for Analog Libraries
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against a specific target or cellular phenotype. thermofisher.comenamine.net This approach is particularly useful when the molecular target of this compound is unknown or when screening for new biological activities.
HTS campaigns for libraries of pyrimidine analogs would typically involve miniaturized versions of the cell-free or cell-based assays described above, performed in 96-, 384-, or 1536-well plates. enamine.net The use of robotics and automated data analysis enables the efficient screening of thousands of compounds. enamine.netacs.orgnih.gov Hits from the primary HTS are then subjected to more rigorous secondary screening and validation.
Identification and Characterization of Molecular Targets for this compound
A key aspect of understanding the biological activity of a compound is to identify its molecular target(s).
Target-Based Drug Discovery Strategies
In a target-based approach, a specific biological molecule, such as an enzyme or receptor that is implicated in a disease, is selected at the outset. nih.gov Analogs of this compound would then be designed and synthesized with the aim of modulating the activity of this chosen target.
Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a logical starting point for investigating this compound would be to screen it against a panel of kinases known to be involved in diseases like cancer. researchgate.netnih.govnih.gov Molecular modeling and docking studies can be used to predict how the compound and its analogs might bind to the active site of these kinases, guiding the design of more potent and selective inhibitors. nih.gov
The pyrimidine ring's ability to form hydrogen bonds and participate in π-stacking interactions makes it a versatile scaffold for interacting with various biological targets. nih.gov The flexible side chain of this compound could allow it to access binding pockets that are not accessible to more rigid molecules.
The process of identifying and validating a molecular target is iterative. Initial hits from screening are optimized for potency and selectivity, and these optimized compounds are then used as chemical probes to further investigate the biology of the target and its role in disease.
Phenotypic Screening and Target Deconvolution Techniques
There is no specific information available in the public domain regarding the use of This compound in phenotypic screening campaigns. Phenotypic screening, which involves testing compounds for their effects on cellular or organismal phenotypes, is a powerful tool in drug discovery. However, without published studies, it is not possible to detail any observed phenotypes or subsequent target deconvolution efforts for this compound. Target deconvolution, the process of identifying the molecular target(s) of a bioactive compound, would typically follow the discovery of a relevant phenotype. Methodologies for target deconvolution are well-established, and a hypothetical workflow for a novel pyrimidine derivative could involve the techniques outlined in the subsequent sections.
Affinity-Based Probes and Chemical Proteomics for Target Identification
In the absence of specific research on This compound , the application of affinity-based probes and chemical proteomics for its target identification remains theoretical. This approach would involve chemically modifying the compound to create a probe that can be used to isolate its binding partners from a complex biological sample.
A standard workflow for this process would include:
Probe Design and Synthesis: A linker and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) would be attached to a position on the This compound molecule that is predicted not to interfere with its biological activity.
Affinity Chromatography: The probe would be immobilized on a solid support (e.g., streptavidin beads if biotinylated) and incubated with cell lysates.
Protein Enrichment and Identification: Proteins that bind to the probe would be captured and subsequently identified using mass spectrometry.
The data from such an experiment would typically be presented in a table format, highlighting the identified proteins and their respective enrichment scores.
Table 1: Hypothetical Data from an Affinity-Based Proteomics Experiment for this compound
| Protein ID | Protein Name | Enrichment Factor (Fold Change) | p-value |
|---|---|---|---|
| PXXXXX | Protein A | 25.3 | <0.001 |
| QXXXXX | Protein B | 18.7 | <0.001 |
| RXXXXX | Protein C | 12.1 | <0.01 |
| SXXXXX | Protein D | 4.5 | >0.05 (non-significant) |
This table is for illustrative purposes only and does not represent actual experimental data.
Elucidation of Mechanism of Action (MOA) of this compound at a Molecular and Cellular Level
Without identified biological targets, the mechanism of action (MOA) of This compound at a molecular and cellular level remains unelucidated. Defining the MOA would require a series of experiments following successful target identification.
Investigation of Key Biochemical Pathways Modulated
No studies have been published that investigate the biochemical pathways modulated by This compound . Once a target is validated, researchers would typically investigate the downstream effects of modulating that target's activity. This could involve techniques such as transcriptomics (RNA-seq), proteomics, and metabolomics to identify changes in gene expression, protein levels, and metabolite concentrations, respectively. These changes would then be mapped to known biochemical pathways to understand the broader cellular response to the compound.
Structure-Guided Rational Design for Optimized Interactions
Structure-guided rational design is a powerful approach to optimize the interaction of a small molecule with its protein target. This process relies on having a high-resolution three-dimensional structure of the target protein, typically obtained through X-ray crystallography or cryo-electron microscopy, in complex with the compound of interest. As there are no identified targets for This compound , no such structural information is available, and therefore, no structure-guided design efforts have been reported.
Pharmacophore Modeling and Ligand-Based Design for this compound Derivatives
Pharmacophore modeling and ligand-based design are computational techniques used in the absence of a target structure. These methods rely on the principle that a set of structurally diverse molecules that bind to the same target will share common three-dimensional features (a pharmacophore) responsible for their biological activity.
Since there are no reported series of active derivatives of This compound with associated biological data, it is not possible to construct a meaningful pharmacophore model or to undertake ligand-based design studies. A hypothetical pharmacophore model for a pyrimidine-based scaffold might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, as illustrated in the table below.
Table 2: Hypothetical Pharmacophore Features for a Pyrimidine-Based Scaffold
| Pharmacophore Feature | Description | Potential Corresponding Group on this compound |
|---|---|---|
| Hydrogen Bond Acceptor | A Lewis base capable of accepting a hydrogen bond. | Pyrimidine nitrogens |
| Hydrogen Bond Donor | A Lewis acid capable of donating a hydrogen bond. | Aminopropyl group |
| Aromatic Ring | A planar, cyclic, conjugated system. | Pyrimidine ring |
| Hydrophobic Center | A non-polar region of the molecule. | Propyl chain |
This table is for illustrative purposes only and does not represent a validated pharmacophore model.
Potential Applications and Future Research Directions of 2 3 Aminopropyl Thiomethyl Pyrimidine
2-[(3-Aminopropyl)thiomethyl]pyrimidine as a Versatile Chemical Scaffold in Chemical Biology
The pyrimidine (B1678525) core is a well-established scaffold in medicinal chemistry and chemical biology, forming the basis for numerous therapeutic agents and biological tools. The unique combination of a pyrimidine ring, a flexible thiomethyl linker, and a terminal aminopropyl group in this compound suggests its potential as a versatile scaffold. The primary amine offers a reactive handle for conjugation to other molecules of interest, such as fluorophores, affinity tags, or drug molecules. The pyrimidine moiety itself can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition of biological targets.
The structural similarity to compounds like 2-[(3-aminopropyl)sulfanyl]adenosine diphosphate, which has shown activity in initiating platelet aggregation, hints at the potential for this compound derivatives to interact with nucleotide-binding proteins or other biological macromolecules. nih.govresearchgate.net Further research could focus on synthesizing a library of derivatives by modifying the aminopropyl group to explore structure-activity relationships and identify novel bioactive compounds.
Development of this compound-Based Molecular Probes and Tools for Biological Research
The development of molecular probes is essential for visualizing and understanding complex biological processes. The inherent functionalities of this compound make it an attractive candidate for the design of such tools. The terminal amine can be readily coupled with various reporting moieties, including fluorescent dyes, to create probes for cellular imaging.
For instance, the pyrimidine core could act as a recognition element for specific enzymes or receptors, while the fluorescent tag would allow for the visualization of these targets within a cellular context. The design of such probes would be guided by the principles of selective binding and signal modulation upon interaction with the target. The field of pyrimidine-based fluorescent probes is established, with examples of sensors for metal ions and other small molecules, providing a foundation for the development of probes based on the this compound scaffold.
Integration of this compound into Supramolecular Assemblies and Materials
Supramolecular chemistry involves the design and synthesis of complex, ordered structures from smaller molecular building blocks. The ability of the pyrimidine ring to participate in hydrogen bonding and the presence of a flexible linker and a reactive amine in this compound suggest its potential for incorporation into supramolecular assemblies.
These assemblies could take the form of gels, liquid crystals, or other organized structures with novel material properties. For example, derivatization of the amine group with long alkyl chains could lead to the formation of amphiphilic molecules capable of self-assembly in aqueous environments. The pyrimidine core could also be functionalized to introduce additional recognition sites, enabling the formation of more complex and functional supramolecular architectures.
Exploration of this compound in Novel Sensing Platforms and Analytical Technologies
The development of selective and sensitive chemical sensors is a critical area of analytical chemistry. The structural features of this compound could be exploited in the design of novel sensing platforms. The pyrimidine ring and the thioether linkage can potentially coordinate with metal ions, suggesting the possibility of developing colorimetric or fluorescent sensors for specific metal detection.
By immobilizing this compound or its derivatives onto solid supports, such as nanoparticles or electrode surfaces, it may be possible to create robust and reusable sensing devices. The terminal amine provides a convenient point of attachment for such immobilization. The development of thienopyrimidine-derived fluorescent sensors for various ions provides a precedent for this line of inquiry. nih.gov
Unexplored Research Avenues and Challenges in the Chemistry and Biology of this compound
The chemistry and biology of this compound remain largely unexplored, presenting both significant opportunities and challenges for future research. A primary challenge is the lack of fundamental data on its synthesis, reactivity, and biological activity.
Future research should prioritize the following avenues:
Development of efficient and scalable synthetic routes: Establishing reliable methods for the synthesis of this compound and its derivatives is a crucial first step.
Comprehensive biological screening: A systematic evaluation of its biological activity across a range of assays is needed to identify potential therapeutic applications.
Biophysical characterization of interactions: Studying how this molecule interacts with biological targets at a molecular level will be essential for understanding its mechanism of action and for rational drug design.
Exploration of coordination chemistry: Investigating the coordination of this compound with various metal ions could lead to new catalysts or materials.
Addressing these fundamental questions will be critical to unlocking the full potential of this compound as a valuable building block in chemistry and biology.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[(3-Aminopropyl)thiomethyl]pyrimidine, and what reaction conditions are critical for high yield?
- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution involving a pyrimidine core and a functionalized aminopropylthiol group. Key steps include:
- Oxidation of intermediates : Use of Dess-Martin periodinane (DMP) for efficient oxidation of alcohols to aldehydes, achieving yields up to 91% .
- Reductive amination : Sodium cyanoborohydride (NaBH3CN) at pH 6.0 to stabilize intermediates, with yields ranging from 45% to 87% depending on the amine substrate .
- Solvent selection : Dry methanol or tetrahydrofuran (THF) under inert atmospheres (argon/nitrogen) to prevent side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying connectivity and stereochemistry. For example, characteristic shifts for the thiomethyl group appear at δ 2.5–3.0 ppm (H) and δ 35–45 ppm (C) .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm, C-S bonds at ~600 cm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and purity, especially for intermediates prone to decomposition .
Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to separate polar by-products .
- Recrystallization : Employ solvents like ethanol or acetonitrile for high-melting-point derivatives (>300°C) .
- HPLC : Reverse-phase HPLC with C18 columns and aqueous methanol buffers ensures purity for biologically active derivatives .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to optimize the synthesis of this compound derivatives?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics for key steps like reductive amination .
- Condition Screening : Machine learning models trained on reaction databases (e.g., solvent polarity, temperature) can narrow optimal conditions, reducing trial-and-error experiments by ~40% .
- Docking Studies : For pharmacologically active derivatives, molecular docking predicts binding affinities to targets like dihydrofolate reductase, guiding structural modifications .
Q. What strategies are effective in resolving contradictory data regarding reaction pathways in the synthesis of thienopyrimidine derivatives?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., N in amines) or trapping of intermediates (e.g., imines with NaBH3CN) clarifies ambiguous pathways .
- Cross-Validation : Compare experimental yields with computational predictions (e.g., activation energies) to identify discrepancies. For example, low yields in 2,5-dichloroaniline reactions were attributed to steric hindrance, validated by DFT .
- By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., over-oxidized aldehydes), prompting condition adjustments like shorter reaction times .
Q. How do reaction conditions influence the formation of by-products during the synthesis of this compound, and how can these be mitigated?
- Methodological Answer :
- pH Control : Maintain pH 6.0 during reductive amination to minimize competing hydrolysis of intermediates .
- Temperature Optimization : Lower temperatures (0–5°C) reduce side reactions in oxidation steps, while higher temperatures (reflux) accelerate cyclization .
- Additives : Use molecular sieves to sequester water in moisture-sensitive reactions (e.g., DMP oxidations) .
- By-Product Mitigation : For thioether by-products, introduce scavengers like activated charcoal or thiophilic resins during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
